molecular formula C14H18N2O5 B041797 dimethyl N-(4-aminobenzoyl)-L-glutamate CAS No. 52407-60-0

dimethyl N-(4-aminobenzoyl)-L-glutamate

Cat. No. B041797
CAS RN: 52407-60-0
M. Wt: 294.3 g/mol
InChI Key: KTNFJPQFZZYFPU-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of dimethyl N-(4-aminobenzoyl)-L-glutamate involves complex organic reactions, starting with the coupling of γ-oligo(α-benzyl L-glutamate) benzyl esters with N-(4-benzyl-oxycarbonylaminobenzoyl)-L-glutamic acid α-benzyl ester, followed by catalytic hydrogenolysis. This method allows the preparation of N-(4-aminobenzoyl)-γ-oligo (l-glutamic acid)s containing up to six glutamic residues, showcasing the compound's intricate synthetic pathway (Krzyżanowski & Rzeszotarska, 2009).

Molecular Structure Analysis

The molecular structure of dimethyl N-(4-aminobenzoyl)-L-glutamate, as analyzed through chemical synthesis and reaction studies, reveals a compound capable of forming various derivatives and showing interesting behavior in polycondensation reactions. The compound's ability to undergo transformation into γ-PGA by alkaline hydrolysis or transesterification into α-benzyl ester followed by hydrogenation highlights its structural versatility and potential for further modification (Sanda, Fujiyama, & Endo, 2001).

Chemical Reactions and Properties

Dimethyl N-(4-aminobenzoyl)-L-glutamate undergoes various chemical reactions, including palladium-catalyzed C−C coupling, which is a principal step in synthesizing pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents. This reactivity underscores the compound's significance in medicinal chemistry and its potential for developing novel therapeutic agents (Taylor & Patel, 1992).

Physical Properties Analysis

The physical properties of dimethyl N-(4-aminobenzoyl)-L-glutamate, particularly its solubility and optical properties, are crucial for its application in various scientific fields. Its ability to serve as a UV-absorbing tag for oligosaccharides, facilitating their separation and detection in capillary zone electrophoresis, highlights the compound's utility in analytical chemistry (Plocek & Novotny, 1997).

Chemical Properties Analysis

The chemical properties of dimethyl N-(4-aminobenzoyl)-L-glutamate, such as its reactivity in forming covalent bonds with DNA and inducing large conformational changes, are of interest in biochemistry and pharmacology. These properties suggest the compound's potential role in studying DNA interactions and mutagenesis (Loukakou et al., 1985).

Scientific Research Applications

  • Synthesis and Biological Testing

    N-[4-(2-naphthyl)]- and N-[4-(2-thienyl)methylaminobenzoyl]-dl-glutamic acids, similar in structure to dimethyl N-(4-aminobenzoyl)-L-glutamate, were synthesized for biological tests (Gurina et al., 1968).

  • Biomedical Applications

    The polycondensation of γ-glutamic acid dimers, which are closely related to dimethyl N-(4-aminobenzoyl)-L-glutamate, was shown to produce polymers with potential applications in biomedical fields (Sanda et al., 2001).

  • Enzymatic Transamination

    The synthesis of (4S)- and (4R)-4-methyl-2-oxoglutaric acid, precursors to glutamic acid analogues like dimethyl N-(4-aminobenzoyl)-L-glutamate, has provided valuable tools for characterizing central nervous system glutamate receptors (Hélaine & Bolte, 1999).

  • Capillary Zone Electrophoresis

    N-(4-aminobenzoyl)-L-glutamic acid has been used to derivatize oligosaccharides for ultraviolet absorbance detection, enabling sensitive detection of isomaltooligosaccharides in dextran hydrolysate (Plocek & Novotny, 1997).

  • Cancer Treatment Research

    An indole analog of folic acid, synthesized using compounds similar to dimethyl N-(4-aminobenzoyl)-L-glutamate, showed promising antitumor activity in rats and mice, indicating potential for further development as a cancer treatment (Shengeliya et al., 1986).

properties

IUPAC Name

dimethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8,15H2,1-2H3,(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNFJPQFZZYFPU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499503
Record name Dimethyl N-(4-aminobenzoyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl N-(4-aminobenzoyl)-L-glutamate

CAS RN

52407-60-0
Record name Dimethyl N-(4-aminobenzoyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JL Kelley, EW McLean, NK Cohn… - Journal of medicinal …, 1990 - ACS Publications
The synthesis and biological evaluation of N-[4-[[3-(2, 4-diamino-l, 6-dihydro-6-oxo-5-pyrimidinyl) propyl] amino]-benzoyl]-L-glutamic acid (1)(5-DACTHF, 543U76), an acyclic analogue …
Number of citations: 37 pubs.acs.org
A Rosowsky, RA Forsch, RG Moran - Journal of medicinal chemistry, 1992 - europepmc.org
N-[4-[[(3, 4-Dihydro-4-oxo-1, 2, 3-benzotriazin-6-yl) methyl] amino] benzoyl]-L-glutamic acid (" 2-aza-2-desamino-5, 8-dideazafolic acid", ADDF) was synthesized from 2-amino-5-…
Number of citations: 16 europepmc.org
A Gangjee, NP Dubash, Y Zeng… - … Chemistry-Anti-Cancer …, 2002 - ingentaconnect.com
The importance of folylpoly-γ-glutamate synthetase (FPGS) in cancer chemotherapy arises from its function of adding gL-glutamate moieties to classical antifolates which contain an L-…
Number of citations: 25 www.ingentaconnect.com
A Rosowsky, RA Forsch, RG Moran - Journal of Medicinal …, 1992 - ACS Publications
The toxicity encountered during clinical trials with CB3717 prompted a vigorous search for more soluble congeners, culminating in the discovery of a family of second-generation TS …
Number of citations: 1 pubs.acs.org
A Rosowsky, RA Forsch, RG Moran… - Journal of medicinal …, 1991 - ACS Publications
Rosowsky et al. chain cannot participate in hydrogen bonding, was found to produce a 25-fold decrease in theKD for MTX, corre-sponding to a free energy difference of almost 2 kcal …
Number of citations: 15 pubs.acs.org
A Gangjee, E Elzein, M Kothare… - Current Pharmaceutical …, 1996 - books.google.com
Inhibition of folate metabolizing enzymes remains a viable goal in the treatment of cancer, of bacterial infections and of opportunistic infections in patients with immune compromized …
Number of citations: 71 www.google.com
T Sohda, K Mizuno, Y Momose, H Ikeda… - Journal of medicinal …, 1992 - ACS Publications
In the course of further chemical modificationof the novel antidiabetic pioglitazone (AD-4833, U-72,107), a series of 5-[4-(2-or 4-azolylalkoxy) benzyl-or-benzylidene]-2, 4-…
Number of citations: 158 pubs.acs.org
PD ANDRE ROSOWSKY - Progress in Medicinal Chemistry, 2011 - books.google.com
1 Chemistry and Biological Activity of Page 10 Progress in Medicinal Chemistry–Vol. 26, edited by GP Ellis and GB West © 1989, Elsevier Science Publishers, BV (Biomedical Division) …
Number of citations: 0 www.google.com

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